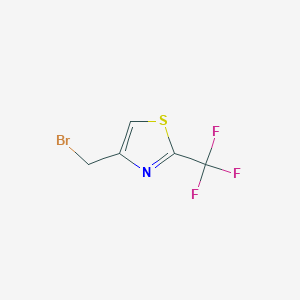

4-(Bromomethyl)-2-(trifluoromethyl)thiazole

描述

Overview of Thiazole (B1198619) Core Scaffolds in Synthetic and Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in both synthetic and medicinal chemistry. researchgate.net Its presence is noted in a multitude of biologically active compounds, including a number of FDA-approved drugs. nih.gov The thiazole nucleus is a key component of various therapeutic agents, such as the anticancer drug Dasatinib and the anti-inflammatory agent Meloxicam. sysrevpharm.org

The widespread application of thiazole derivatives stems from their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.com The aromatic nature of the thiazole ring allows for various substitution patterns, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. nih.gov Synthetic chemists have developed numerous methods for the construction of the thiazole core, with the Hantzsch thiazole synthesis being a classic and widely used approach. google.com

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Dasatinib | Anticancer |

| Meloxicam | Anti-inflammatory |

| Ritonavir | Antiviral |

| Sulfathiazole | Antibacterial |

| Tiazofurin | Antineoplastic |

The Significance of Bromomethyl and Trifluoromethyl Functional Groups in Advanced Organic Synthesis

The utility of 4-(bromomethyl)-2-(trifluoromethyl)thiazole is significantly enhanced by its two key functional groups: bromomethyl and trifluoromethyl.

The bromomethyl group (-CH₂Br) is a highly reactive functional moiety that serves as an excellent electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile introduction of the thiazole scaffold into a larger molecular framework through reactions with a wide variety of nucleophiles, including amines, thiols, and carbanions.

The trifluoromethyl group (-CF₃) imparts unique and often beneficial properties to organic molecules. mdpi.com Its strong electron-withdrawing nature can significantly influence the acidity of nearby protons and the reactivity of the molecule. In medicinal chemistry, the introduction of a trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. mdpi.com The steric bulk of the trifluoromethyl group can also play a crucial role in directing molecular interactions.

Role of this compound as a Versatile Synthetic Building Block

The combination of the thiazole core with the bromomethyl and trifluoromethyl groups in a single molecule makes this compound a highly versatile and valuable building block in organic synthesis. ambeed.com While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the Hantzsch thiazole synthesis, starting from a trifluoromethyl-containing thioamide and a 1,3-dihaloacetone, followed by bromination of the methyl group at the 4-position of the resulting thiazole. For instance, the synthesis of the related compound 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid often involves the reaction of ethyl 2-chloro-trifluoroacetoacetate with thioacetamide (B46855). patsnap.com Subsequent radical bromination of a methyl group on the thiazole ring is a common strategy to introduce the reactive bromomethyl functionality. nih.gov

The primary role of this compound in synthesis is to serve as an electrophilic partner in nucleophilic substitution reactions. The reactive C-Br bond allows for the straightforward attachment of this trifluoromethylated thiazole moiety to a variety of substrates.

Table 2: Potential Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 4-(Aminomethyl)-2-(trifluoromethyl)thiazole derivative |

| Thiol | R-SH | 4-(Thio-methyl)-2-(trifluoromethyl)thiazole derivative |

| Alkoxide | R-ONa | 4-(Alkoxymethyl)-2-(trifluoromethyl)thiazole derivative |

| Cyanide | NaCN | 4-(Cyanomethyl)-2-(trifluoromethyl)thiazole derivative |

| Carbanion | R₂CuLi | 4-(Alkyl)-2-(trifluoromethyl)thiazole derivative |

This reactivity has been exploited in the synthesis of more complex molecules with potential applications in medicinal and agrochemical fields. For example, derivatives of 4-(bromomethyl)thiazole (B1311168) are used as intermediates in the synthesis of novel DNA topoisomerase IB inhibitors with potential anticancer activity. nih.gov The trifluoromethyl group in these structures can contribute to enhanced biological efficacy.

In the agrochemical industry, thiazole derivatives are known to exhibit fungicidal and herbicidal properties. The synthesis of the fungicide Thifluzamide, for instance, involves a 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid intermediate, highlighting the importance of this structural motif. patsnap.com The use of this compound as a building block allows for the systematic exploration of new derivatives with potentially improved agrochemical profiles.

属性

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQWFYRLOKDFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2 Trifluoromethyl Thiazole

Retrosynthetic Strategies for Thiazole (B1198619) Ring Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually deconstructing the target molecule, chemists can identify key bond disconnections and strategic intermediates. For 4-(Bromomethyl)-2-(trifluoromethyl)thiazole, this analysis primarily focuses on the formation of the core thiazole nucleus and the subsequent introduction of the required functional groups.

The construction of the 2-(trifluoromethyl)thiazole core is a critical step in the synthesis of the target compound. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges and necessitates specific synthetic considerations. One common approach involves the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, which has been shown to produce 2-trifluoromethyl 4,5-disubstituted thiazoles in moderate to good yields. rsc.org

Another key strategy revolves around the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing the thiazole ring. scribd.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of the 2-(trifluoromethyl)thiazole nucleus, this would involve a trifluoromethyl-containing thioamide and a suitable α-haloketone. For instance, the reaction of ethyl 2-chlorotrifluoroacetoacetate with thioacetamide (B46855) has been reported to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, a closely related precursor. patsnap.com

The following table summarizes some of the key starting materials and intermediates in the synthesis of the 2-(trifluoromethyl)thiazole nucleus.

| Starting Material | Reagent | Intermediate |

| Pyridinium 1,4-zwitterionic thiolates | 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | 2-Trifluoromethyl 4,5-disubstituted thiazoles |

| Ethyl 2-chlorotrifluoroacetoacetate | Thioacetamide | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate |

Once the 2-(trifluoromethyl)thiazole nucleus is established, the next critical step is the introduction of the bromomethyl group at the 4-position. This is typically achieved through the bromination of a precursor containing a methyl group at the 4-position, such as 4-methyl-2-(trifluoromethyl)thiazole (B12956853). This transformation is often accomplished using a free-radical brominating agent like N-bromosuccinimide (NBS) under light irradiation. nih.gov

The selective bromination of the methyl group is a key challenge, as other positions on the thiazole ring could potentially react. However, by carefully controlling the reaction conditions, it is possible to achieve the desired benzylic bromination. This method has been successfully employed in the synthesis of various bromomethyl-substituted thiazoles.

Direct Synthesis Routes via Cyclocondensation Reactions

Direct synthesis routes, particularly those involving cyclocondensation reactions, offer an efficient and atom-economical approach to the construction of the thiazole ring. These methods typically involve the one-pot reaction of multiple components to directly form the desired heterocyclic system.

The Hantzsch thiazole synthesis, as mentioned earlier, is a prime example of a cyclocondensation reaction that utilizes thioamides or thioureas. ijper.orgorganic-chemistry.org This reaction is a cornerstone of thiazole chemistry and has been extensively studied and optimized. researchgate.netresearchgate.net The general mechanism involves the initial reaction of the thioamide with an α-haloketone to form an intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring. nih.gov

The choice of thioamide is crucial in determining the substituent at the 2-position of the thiazole ring. For the synthesis of 2-(trifluoromethyl)thiazoles, a trifluoromethyl-containing thioamide would be the ideal starting material. Similarly, the use of thiourea (B124793) leads to the formation of 2-aminothiazoles, which can be further modified. nih.govnih.gov

The α-haloketone is the other key component in the Hantzsch synthesis. ijper.orgorganic-chemistry.orgresearchgate.net The structure of the α-haloketone determines the substituents at the 4- and 5-positions of the thiazole ring. For the synthesis of this compound, a suitable α-haloketone would be one that already contains the bromomethyl group or a precursor that can be easily converted to it.

The reaction kinetics of thiazole formation using α-haloketones and thioamides have been studied, providing valuable insights into the reaction mechanism and allowing for the optimization of reaction conditions. researchgate.net The reaction is typically carried out in a suitable solvent, and the rate of reaction can be influenced by factors such as temperature and the nature of the reactants. yu.edu.jo

Post-Cyclization Functionalization Strategies

In some cases, it may be more advantageous to introduce the desired functional groups after the thiazole ring has been formed. This approach, known as post-cyclization functionalization, offers greater flexibility and can be used to synthesize a wide range of thiazole derivatives.

For the synthesis of this compound, a post-cyclization functionalization strategy could involve the synthesis of a 4-methyl-2-(trifluoromethyl)thiazole precursor, followed by the selective bromination of the methyl group. This approach has been successfully used in the synthesis of other brominated thiazoles. researchgate.net

Another potential strategy involves the functionalization of the thiazole ring through metal-catalyzed cross-coupling reactions. While not directly applicable to the synthesis of the bromomethyl group, these methods can be used to introduce other functional groups onto the thiazole ring, which could then be further modified.

Bromination of 4-Methyl-2-(trifluoromethyl)thiazole Precursors

The most direct route to this compound involves the selective bromination of the methyl group of its precursor, 4-methyl-2-(trifluoromethyl)thiazole. This transformation is typically accomplished via a free-radical substitution mechanism, a classic and effective method for functionalizing benzylic or analogous positions, such as the methyl group on a thiazole ring.

The Wohl-Ziegler reaction is the archetypal method for this conversion. It employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, commonly carbon tetrachloride (CCl₄). The reaction requires initiation, which can be achieved either through the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means using UV or visible light. The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized thiazolyl-methyl radical. This radical subsequently reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which propagates the chain reaction.

Research on analogous systems, such as the bromination of methyl groups on other substituted thiazoles, has demonstrated the efficacy of these conditions. For instance, the free-radical benzylic bromination of 2-methylthiazole (B1294427) derivatives has been successfully achieved using NBS under light irradiation to furnish the corresponding bromomethyl products. prepchem.com The efficiency of the reaction can be sensitive to the choice of solvent, with studies showing that less toxic solvents like 1,2-dichlorobenzene (B45396) can serve as effective replacements for the traditionally used carbon tetrachloride, often leading to cleaner reactions and higher yields. semanticscholar.orgresearchgate.net

| Brominating Agent | Initiator | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | nih.gov |

| N-Bromosuccinimide (NBS) | Light (hν) / Photo-irradiation | Carbon Tetrachloride (CCl₄) | Reflux | prepchem.com |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | 1,2-Dichlorobenzene | 80 °C | researchgate.net |

Alternative Functional Group Interconversions at the C4 Position

An alternative strategy to direct bromination involves the synthesis of a thiazole ring bearing a different functional group at the C4 position, which is subsequently converted into the bromomethyl group. This approach offers flexibility, particularly if the 4-methyl precursor is not readily accessible or if other functionalities on the molecule are incompatible with radical bromination conditions.

A common pathway involves the use of 4-(hydroxymethyl)-2-(trifluoromethyl)thiazole as a key intermediate. This alcohol can be synthesized by the reduction of a corresponding C4-carboxylic acid or ester, namely 2-(trifluoromethyl)thiazole-4-carboxylic acid or its ester derivative. advancedbiochemicals.com Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or various borane (B79455) complexes (e.g., BH₃·THF) are effective for this transformation, converting the carbonyl group into a primary alcohol.

Once the 4-(hydroxymethyl) intermediate is obtained, it can be converted to the target 4-(bromomethyl) derivative using standard reagents for alcohol-to-alkyl halide transformations. Common methods include:

Phosphorus Tribromide (PBr₃): This reagent reacts readily with primary alcohols to yield the corresponding alkyl bromide.

Appel Reaction: A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) generates a brominating phosphonium (B103445) species in situ, which efficiently converts the alcohol to the bromide under mild conditions.

This multi-step sequence, while longer than direct bromination, provides a reliable synthetic route that avoids the use of radical conditions and may be advantageous for complex substrates.

Catalytic Approaches in Synthesis

To enhance the efficiency and selectivity of the synthesis, catalytic methods are increasingly being employed. These approaches can be applied to both the formation of the thiazole ring precursor and the subsequent bromination step.

In the context of the key bromination step, Lewis acid catalysis has emerged as a powerful alternative to traditional radical initiation. Zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov This method proceeds under mild conditions, often at room temperature, and avoids the high temperatures or UV irradiation typically required for Wohl-Ziegler reactions. The Lewis acid is believed to activate the brominating agent, facilitating the generation of a radical species to initiate the reaction. nih.govsciforum.net

Furthermore, visible-light photocatalysis represents a cutting-edge catalytic strategy for C-H bond functionalization. mdpi.com In this approach, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process to generate a bromine radical from a suitable source. This method offers highly controlled and mild reaction conditions. For instance, merging photoredox cycles with a single perovskite nanocrystal catalyst has been shown to drive complex transformations, including site-selective bromination. nih.gov These photocatalytic methods are at the forefront of modern synthetic chemistry, providing precise control over reactive intermediates.

| Catalyst Type | Example Catalyst | Bromine Source | Key Advantage | Reference |

|---|---|---|---|---|

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | DBDMH | Mild conditions (room temp.), no light required | nih.gov |

| Photocatalyst | Ruthenium or Iridium complexes | NBS / LiBr | Visible light activation, high selectivity | mdpi.com |

| Heterogeneous Photocatalyst | Perovskite Nanocrystals (e.g., CsPbBr₃) | Dibromomethane (CH₂Br₂) | Reusable catalyst, dual functionalization | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for important chemical intermediates. The synthesis of this compound and its precursors can be made more environmentally benign by addressing several aspects of the process.

The formation of the 4-methyl-2-(trifluoromethyl)thiazole precursor via the Hantzsch thiazole synthesis is a key area for green improvements. Traditional methods often use volatile organic solvents (VOCs). Greener alternatives include:

Use of Aqueous Media: Performing the condensation in water or ethanol (B145695)/water mixtures reduces reliance on hazardous organic solvents. nih.gov

Solvent-Free Conditions: Reactions can be run neat, sometimes with microwave or ultrasonic irradiation to facilitate the reaction, eliminating solvent use entirely. mdpi.com

Deep Eutectic Solvents (DES): Solvents like a choline (B1196258) chloride/glycerol mixture are biodegradable, have low volatility, and can be recycled, offering a sustainable alternative. acs.org

Reusable Catalysts: Employing solid acid catalysts, such as silica-supported tungstosilisic acid, allows for easy separation and reuse of the catalyst, minimizing waste. nih.gov

In the bromination step, the use of NBS or DBDMH is inherently greener and safer than using highly toxic and corrosive elemental bromine. Further improvements focus on solvent choice, replacing hazardous solvents like carbon tetrachloride with less toxic alternatives such as 1,2-dichlorobenzene or (trifluoromethyl)benzene. semanticscholar.orgresearchgate.net The catalytic methods described previously, particularly photocatalysis, align well with green chemistry principles by enabling reactions to occur under milder conditions with lower energy input and reduced need for stoichiometric initiators.

Reactivity and Chemical Transformations of 4 Bromomethyl 2 Trifluoromethyl Thiazole

Reactions of the Bromomethyl Group

The bromine atom in the bromomethyl group is a good leaving group, making this position highly susceptible to both nucleophilic substitution and, under certain conditions, elimination reactions. This reactivity is analogous to that of benzylic halides, due to the ability of the adjacent thiazole (B1198619) ring to stabilize transition states.

The bromomethyl group readily undergoes nucleophilic substitution reactions. The mechanism, whether SN1 or SN2, depends on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Given that it is a primary halide, the SN2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. However, the potential for carbocation stabilization by the adjacent thiazole ring could allow for an SN1 pathway under specific conditions (e.g., with a weak nucleophile in a polar protic solvent).

Oxygen-based nucleophiles, such as alcohols, alkoxides, and carboxylates, can react with 4-(bromomethyl)-2-(trifluoromethyl)thiazole to form ethers and esters, respectively. These reactions typically proceed via an SN2 mechanism. The reaction with an alcohol may require a base to deprotonate the alcohol, forming the more potent alkoxide nucleophile. Carboxylate salts, being good nucleophiles, readily displace the bromide to form the corresponding ester.

Table 1: Representative Reactions with O-Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Alkoxide (RO⁻) | ROH, NaH or K₂CO₃ in DMF/THF | Ether (thiazol-CH₂-OR) |

| Phenoxide (ArO⁻) | ArOH, K₂CO₃ in Acetone/Acetonitrile | Aryl Ether (thiazol-CH₂-OAr) |

| Carboxylate (RCOO⁻) | RCOOH, Et₃N or RCOONa in DMF | Ester (thiazol-CH₂-OOCR) |

Nitrogen nucleophiles are crucial for building more complex molecules. Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary amines. These alkylation reactions are fundamental in the synthesis of various biologically active thiazole derivatives. nih.govnih.gov The azide (B81097) ion (N₃⁻) is an excellent nucleophile and reacts efficiently to produce 4-(azidomethyl)-2-(trifluoromethyl)thiazole. This azide derivative is a versatile intermediate, for example, in "click" chemistry or for reduction to the primary amine.

Table 2: Representative Reactions with N-Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Primary Amine (RNH₂) | RNH₂, K₂CO₃ or Et₃N in Acetonitrile | Secondary Amine (thiazol-CH₂-NHR) |

| Secondary Amine (R₂NH) | R₂NH, K₂CO₃ or Et₃N in Acetonitrile | Tertiary Amine (thiazol-CH₂-NR₂) |

| Azide (N₃⁻) | NaN₃ in DMF or Acetone/H₂O | Azide (thiazol-CH₂-N₃) |

Sulfur-based nucleophiles are generally soft and highly effective in SN2 reactions. Thiols (RSH) are readily deprotonated by a mild base to form thiolate anions (RS⁻), which are powerful nucleophiles. They react with this compound to form thioethers (sulfides). This reaction is widely used in the synthesis of various heterocyclic compounds containing a thioether linkage, which is a common motif in medicinal chemistry. frontiersin.org

For example, the synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety involves a key thioetherification step where a thiol intermediate is reacted with a substituted benzyl (B1604629) chloride. frontiersin.org A similar reaction is expected with this compound, where a thiol would displace the bromide to form the corresponding thioether.

Table 3: Representative Reactions with S-Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Thiolate (RS⁻) | RSH, Et₃N or K₂CO₃ in DMF/Ethanol (B145695) | Thioether (thiazol-CH₂-SR) |

| Thiourea (B124793) | SC(NH₂)₂, Ethanol, Reflux | Isothiouronium Salt |

The formation of carbon-carbon bonds is central to organic synthesis. Carbon-based nucleophiles like Grignard reagents, organocuprates, and enolates can potentially react with this compound. However, the high reactivity of Grignard reagents can lead to side reactions. Softer nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds (e.g., diethyl malonate), are more suitable for SN2 reactions with alkyl halides.

The malonic ester synthesis is a classic method for converting an alkyl halide into a substituted acetic acid. wikipedia.org In this process, diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide from this compound. d-nb.infolibretexts.org The resulting product can be further hydrolyzed and decarboxylated to yield a thiazole-substituted propanoic acid.

Table 4: Representative Reactions with C-Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Enolate of Diethyl Malonate | CH₂(COOEt)₂, NaOEt in Ethanol | Alkylated Malonic Ester |

| Cyanide (CN⁻) | NaCN or KCN in DMSO | Nitrile (thiazol-CH₂-CN) |

| Organocuprate (R₂CuLi) | R₂CuLi in THF, low temperature | Alkylated Thiazole (thiazol-CH₂-R) |

In addition to substitution, alkyl halides can undergo elimination reactions (E1 or E2) to form alkenes. For this compound, an elimination reaction would require the removal of the bromine atom and a proton from the thiazole ring at the C5 position. This would lead to the formation of a highly reactive exocyclic methylene (B1212753) intermediate, 4-methylene-2-(trifluoromethyl)-4H-thiazole.

This transformation would likely require a strong, non-nucleophilic base to favor the E2 mechanism over the competing SN2 reaction. The Zaitsev rule generally predicts the formation of the most substituted alkene, but in this case, only one product is possible. masterorganicchemistry.com A dehydrobromination reaction of this type is plausible but would depend heavily on the stability of the resulting exocyclic double bond and the acidity of the proton at C5. researchgate.net There is limited specific literature documenting this particular transformation for this substrate.

Radical Reactions Involving the C-Br Bond

While nucleophilic substitution is a primary pathway for the C-Br bond in the bromomethyl group, its susceptibility to radical reactions is also a key feature. Homolytic cleavage of the carbon-bromine bond can generate a thiazolyl-methyl radical, an intermediate that can participate in a variety of transformations. The conditions for initiating such radical reactions typically involve radical initiators like azobisisobutyronitrile (AIBN) or photochemical methods. These radicals can then undergo addition reactions to alkenes or alkynes, or participate in radical-mediated cyclization reactions, providing pathways to more complex molecular architectures.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that significantly modulates the electronic properties and reactivity of the entire molecule. nih.govmdpi.com

The -CF3 group exerts a strong inductive (-I) effect, withdrawing electron density from the thiazole ring. nih.gov This deactivation of the aromatic system makes the ring less susceptible to electrophilic attack compared to unsubstituted thiazole. mdpi.com The electron-poor nature of the ring, however, enhances its susceptibility to nucleophilic attack, particularly at positions ortho and para to the -CF3 group, should a suitable leaving group be present. The presence of the trifluoromethyl group can also influence the regioselectivity of reactions occurring on the thiazole ring.

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of adjacent protons. nih.gov In the case of this compound, the protons on the bromomethyl group are rendered more acidic, which can influence their reactivity in base-mediated reactions. Furthermore, the basicity of the nitrogen atom in the thiazole ring is reduced due to the inductive effect of the -CF3 group, making it less prone to protonation or alkylation compared to an unsubstituted thiazole.

Transformations of the Thiazole Ring System

The thiazole ring itself can undergo a range of chemical transformations, although its reactivity is significantly influenced by the attached substituents.

Due to the strong deactivating effect of the trifluoromethyl group, electrophilic aromatic substitution on the 2-(trifluoromethyl)thiazole ring is generally difficult. mdpi.com Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and may proceed with low yields. masterorganicchemistry.com When such reactions do occur, the directing effect of the substituents plays a crucial role. The trifluoromethyl group is a meta-director in typical aromatic systems. However, in the thiazole ring, the inherent reactivity of the different positions (C4 and C5) must also be considered. pharmaguideline.com For thiazole itself, electrophilic attack generally favors the C5 position. pharmaguideline.com The combined electronic effects of the bromomethyl and trifluoromethyl groups would need to be carefully considered to predict the regiochemical outcome of any potential electrophilic substitution.

| Reaction Type | Conditions | Expected Regioselectivity | Notes |

| Nitration | HNO3/H2SO4 | C5-position | Requires forcing conditions due to ring deactivation. |

| Bromination | Br2/FeBr3 | C5-position | The presence of the deactivating -CF3 group makes this challenging. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Unlikely | The thiazole ring is generally unreactive towards Friedel-Crafts reactions. |

This table presents hypothetical outcomes based on general principles of electrophilic aromatic substitution and the known effects of the substituents. Experimental data for these specific reactions on this compound is limited.

While the parent this compound is not directly set up for cross-coupling on the ring, it is a valuable precursor for derivatives that can participate in such reactions. For instance, the bromine atom of the bromomethyl group can be displaced to introduce other functionalities, or the thiazole ring itself can be halogenated at the C5 position. A resulting 5-bromo-2-(trifluoromethyl)thiazole (B1376861) derivative could then readily participate in a variety of palladium-catalyzed cross-coupling reactions. mit.edubohrium.com

Suzuki Coupling: Reaction of a 5-halothiazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond at the C5 position.

Sonogashira Coupling: Coupling of a 5-halothiazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent at C5.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond with the alkene at the C5 position.

These cross-coupling reactions provide powerful methods for the elaboration of the thiazole core, enabling the synthesis of a wide array of complex molecules. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | 5-Bromo-2-(trifluoromethyl)thiazole, Arylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Aryl-2-(trifluoromethyl)thiazole |

| Sonogashira | 5-Iodo-2-(trifluoromethyl)thiazole, Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-(Phenylethynyl)-2-(trifluoromethyl)thiazole |

| Heck | 5-Bromo-2-(trifluoromethyl)thiazole, Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 5-Styryl-2-(trifluoromethyl)thiazole |

This table illustrates potential cross-coupling reactions of derivatized this compound, highlighting the versatility of this scaffold in organic synthesis.

Formation of Polycyclic and Fused Heterocyclic Systems

The reactivity of the bromomethyl group in this compound serves as a cornerstone for the construction of various fused heterocyclic systems. This functionality allows for the annulation of new rings onto the thiazole core, leading to the formation of polycyclic structures with potential applications in medicinal chemistry and materials science. The general strategy involves the reaction of this compound with binucleophilic reagents, where one nucleophilic center displaces the bromide, and the second subsequently reacts to close a new ring.

A prominent synthetic route for building fused heterocyclic systems from α-halomethyl azoles is the Hantzsch-type condensation and related cyclization reactions. These methods are widely employed for the synthesis of bicyclic systems with a bridgehead nitrogen atom.

One of the key applications of this reactive intermediate is in the synthesis of thiazolo[3,2-a]pyrimidinium salts. This is typically achieved by reacting this compound with a substituted 2-aminopyrimidine. The initial step of this reaction is the S-alkylation of the endocyclic nitrogen of the pyrimidine (B1678525) by the bromomethyl group of the thiazole, forming a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization through the exocyclic amino group attacking the thiazole ring would lead to the formation of the fused thiazolo[3,2-a]pyrimidinium system. The reaction conditions for such transformations generally involve heating the reactants in a polar solvent, such as ethanol or dimethylformamide (DMF).

Another important class of fused heterocycles that can be synthesized from this compound are the thiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazoles. The synthesis of these compounds is typically accomplished through the reaction of the bromomethylthiazole derivative with a 3-mercapto-1,2,4-triazole. The reaction proceeds via an initial S-alkylation of the mercapto group, followed by an intramolecular cyclization involving one of the nitrogen atoms of the triazole ring. This cyclization is often promoted by dehydrating agents or by heating.

The following tables summarize the expected reactions and products for the formation of these fused heterocyclic systems.

Table 1: Synthesis of 2-(Trifluoromethyl)thiazolo[3,2-a]pyrimidinium Derivatives

| Reactant 1 | Reactant 2 | Probable Conditions | Expected Product |

| This compound | 2-Aminopyrimidine | Ethanol, Reflux | 2-(Trifluoromethyl)thiazolo[3,2-a]pyrimidin-4-ium bromide |

| This compound | 4-Methyl-2-aminopyrimidine | DMF, 100 °C | 7-Methyl-2-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-4-ium bromide |

| This compound | 4,6-Dimethyl-2-aminopyrimidine | Acetonitrile, Reflux | 5,7-Dimethyl-2-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-4-ium bromide |

Table 2: Synthesis of 2-(Trifluoromethyl)thiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazole Derivatives

| Reactant 1 | Reactant 2 | Probable Conditions | Expected Product |

| This compound | 3-Mercapto-1,2,4-triazole | Ethanol, Reflux | 2-(Trifluoromethyl)thiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazole |

| This compound | 5-Methyl-3-mercapto-1,2,4-triazole | Acetic Acid, Reflux | 6-Methyl-2-(trifluoromethyl)thiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazole |

| This compound | 5-Phenyl-3-mercapto-1,2,4-triazole | Polyphosphoric Acid, Heat | 6-Phenyl-2-(trifluoromethyl)thiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazole |

These reactions highlight the utility of this compound as a versatile building block for the synthesis of complex heterocyclic architectures. The presence of the trifluoromethyl group in the final fused systems is of particular interest as it can significantly influence their physicochemical and biological properties.

Mechanistic Investigations and Computational Studies on 4 Bromomethyl 2 Trifluoromethyl Thiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 4-(bromomethyl)-2-(trifluoromethyl)thiazole, these calculations can predict its geometry, reactivity, and spectroscopic properties by analyzing its electronic landscape.

The distribution of electrons within a molecule governs its reactivity. The trifluoromethyl (-CF3) group at the C2 position of the thiazole (B1198619) ring acts as a strong electron-withdrawing group through the inductive effect. This effect lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org A lower LUMO energy suggests the molecule is a good electron acceptor, making the thiazole ring susceptible to nucleophilic attack, particularly at the C2 position. researchgate.netresearchgate.net

Conversely, the HOMO is primarily localized over the thiazole ring, indicating this is the region from which electrons are most easily donated. mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. asianpubs.org

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For thiazole derivatives, negative potential (red/yellow regions) is typically concentrated around the electronegative nitrogen and sulfur atoms, indicating sites prone to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, around the bromomethyl group, highlighting the carbon atom of the -CH2Br group as a primary site for nucleophilic substitution. researchgate.net The strong electron-withdrawing nature of the -CF3 group further enhances the electrophilicity of the ring. nih.gov

Table 1: Calculated Electronic Properties for a Representative Thiazole Derivative

This table presents illustrative data based on typical DFT calculations for substituted thiazoles.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. asianpubs.org |

Computational methods are highly effective at predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.gov The calculated shifts are often benchmarked against experimental data for known compounds to ensure accuracy. github.io For this compound, the ¹H NMR spectrum would be expected to show a singlet for the -CH₂Br protons and another for the proton at the C5 position of the thiazole ring. The ¹⁹F NMR would show a singlet for the -CF₃ group. DFT calculations can predict these chemical shifts with high precision, often with a mean absolute error of less than 0.1 ppm for ¹H shifts when appropriate functionals and basis sets are used. github.iomdpi.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. researchgate.net These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. nih.gov For the target molecule, characteristic vibrational modes would include C-H stretching of the thiazole ring, C-F stretching of the trifluoromethyl group, and C-Br stretching of the bromomethyl group. Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the calculations. nih.gov

Table 2: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts for this compound

This table contains hypothetical but realistic data based on computational studies of similar fluorinated heterocyclic compounds.

| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ||

| ~3100 | C-H stretching (thiazole ring, C5-H) | |

| ~1550 | C=N stretching (thiazole ring) | |

| ~1350 | C-N stretching (thiazole ring) | |

| ~1150-1250 | Symmetric & Asymmetric C-F stretching (-CF₃) nih.gov | |

| ~650 | C-Br stretching (-CH₂Br) | |

| ¹H NMR Chemical Shifts (ppm) | ||

| ~7.8 | H-5 (thiazole ring) |

Reaction Mechanism Elucidation through Computational Modeling

The most anticipated reaction involving this compound is nucleophilic substitution at the bromomethyl carbon. Computational modeling can map out the entire reaction pathway, providing insights into its feasibility and kinetics.

For a nucleophilic substitution reaction (S_N2 type) on the bromomethyl group, a key transformation is the concerted formation of a new bond with the nucleophile and the breaking of the C-Br bond. Computational chemistry allows for the precise location and characterization of the transition state (TS) for this process. nih.gov

The analysis involves optimizing the geometry of the transition state, which represents the highest energy point along the reaction coordinate. This structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path from reactant to product. nih.gov Key parameters of the TS geometry, such as the lengths of the forming and breaking bonds, provide insight into the mechanism. For an S_N2 reaction, the TS would feature an elongated C-Br bond and a partially formed bond between the carbon and the incoming nucleophile, with the nucleophile approaching from the side opposite to the leaving bromide ion. mdpi.com

DFT calculations can provide these energetic details with reasonable accuracy, allowing for the comparison of different potential reaction pathways. mdpi.com For example, one could compare the S_N2 pathway with a possible S_N1 pathway, which would involve the formation of a carbocation intermediate. Given the primary nature of the carbon, an S_N2 mechanism is far more likely, and computational modeling would be expected to confirm this by showing a prohibitively high energy for the carbocation intermediate.

Table 3: Illustrative Energetics for an S_N2 Reaction Pathway

This table shows hypothetical energy values for the reaction of this compound with a generic nucleophile (Nu⁻).

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Thiazole-CH₂Br + Nu⁻) | 0 | Starting materials |

| Transition State ([Nu---CH₂---Br]⁻) | +18 | Activation Energy (Ea) |

Spectroscopic Characterization of Reaction Intermediates

While many reactions proceed through transient transition states that cannot be isolated, some reactions involve more stable intermediates. Spectroscopic methods are essential for identifying and characterizing these species. aip.org For instance, in complex, multi-step reactions involving thiazole derivatives, intermediates can sometimes be trapped at low temperatures and analyzed. nih.gov

In the case of reactions with this compound, a direct S_N2 substitution is unlikely to produce a stable intermediate. However, if the nucleophile were part of a larger molecule, subsequent intramolecular reactions could occur, potentially leading to isolable cyclic intermediates. nih.gov

Spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR would be employed to determine the structure of any such intermediate. aip.org For example, the disappearance of the characteristic -CH₂Br signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the newly formed structure would provide strong evidence for the reaction's progress and the identity of the intermediate. aip.org In some cases, mass spectrometry can also confirm the mass of the proposed intermediate species. nih.gov Computational predictions of the spectra for a hypothesized intermediate can be compared with experimental data to confirm its structure. uni-muenchen.de

Structure-Reactivity Relationship (SAR) Analysis from a Theoretical Perspective

The reactivity of the thiazole ring in "this compound" is significantly influenced by the electronic and steric properties of its substituents: the trifluoromethyl group at the C2 position and the bromomethyl group at the C4 position. Theoretical and computational studies on substituted thiazoles provide a framework for understanding these structure-reactivity relationships.

Density Functional Theory (DFT) and ab initio methods are powerful tools to elucidate the electronic structure and predict the reactivity of thiazole derivatives. researchgate.net By calculating parameters such as net atomic charges, bond lengths, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies, a quantitative understanding of how substituents modulate the chemical behavior of the thiazole ring can be achieved. researchgate.netmdpi.com

Influence of Substituents on the Thiazole Ring's Electronic Properties and Reactivity:

The introduction of electron-withdrawing and electron-donating groups at various positions on the thiazole ring alters its reactivity towards electrophilic and nucleophilic attack. researchgate.net The trifluoromethyl group (-CF3) at the C2 position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the thiazole ring:

Decreased Nucleophilicity: The -CF3 group deactivates the thiazole ring towards electrophilic substitution by withdrawing electron density from the aromatic system.

Increased Electrophilicity: Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic attack.

Acidity of Ring Protons: The electron-withdrawing nature of the -CF3 group increases the acidity of the remaining proton on the thiazole ring (at the C5 position).

The bromomethyl group (-CH2Br) at the C4 position primarily acts as a reactive site for nucleophilic substitution, where the bromide ion is a good leaving group. Computationally, the C-Br bond length and the partial atomic charges on the carbon and bromine atoms can be calculated to predict the ease of this substitution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. A lower HOMO-LUMO energy gap generally implies higher reactivity. mdpi.comnih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. researchgate.net The precise impact on the energy gap and, consequently, the reactivity would require specific DFT calculations.

The distribution of the HOMO and LUMO lobes indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In thiazole derivatives, the HOMO is often localized on the sulfur and nitrogen atoms and the pi-system of the ring, while the LUMO is distributed over the C=N-C=C system. mdpi.com The presence of the -CF3 group would likely lead to a greater localization of the LUMO on the C2 carbon, making it a more favorable site for nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors:

To gain a more nuanced understanding of the regioselectivity of reactions, local reactivity descriptors such as Fukui functions can be calculated. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a particular point r in the molecule upon the addition or removal of an electron.

ƒ+(r) : Predicts the most likely site for nucleophilic attack.

ƒ-(r) : Predicts the most likely site for electrophilic attack.

ƒ0(r) : Predicts the most likely site for radical attack.

For this compound, calculations of Fukui functions would likely confirm that the C2 position is susceptible to nucleophilic attack due to the influence of the -CF3 group. The nitrogen atom is generally a preferred site for soft electrophilic reactions in thiazole derivatives, and its reactivity is modulated by the electronic nature of the substituents. researchgate.net

Theoretical Data on Substituted Thiazoles:

Table 1: Calculated Electronic Properties of Substituted Thiazoles (Illustrative)

| Derivative | Substituent at C2 | Substituent at C4 | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Thiazole | -H | -H | -6.5 | -0.8 | 5.7 | 1.6 |

| 2-Methylthiazole (B1294427) | -CH3 | -H | -6.3 | -0.7 | 5.6 | 1.8 |

| 2-Nitrothiazole | -NO2 | -H | -7.2 | -2.5 | 4.7 | 4.5 |

| This compound (Expected Trend) | -CF3 | -CH2Br | Lowered | Significantly Lowered | Reduced | Increased |

This table is illustrative and based on general principles of substituent effects. Actual values would require specific quantum chemical calculations.

Table 2: Predicted Local Reactivity Descriptors for this compound (Illustrative)

| Atomic Site | Predicted ƒ+ Value (Nucleophilic Attack) | Predicted ƒ- Value (Electrophilic Attack) |

| N3 | Low | High |

| C2 | High | Low |

| C4 | Moderate | Low |

| C5 | Low | Moderate |

| S1 | Low | Moderate |

| C of CH2Br | High | Low |

This table provides a qualitative prediction of the relative Fukui function values based on the known electronic effects of the substituents.

Emerging Trends and Future Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-(bromomethyl)-2-(trifluoromethyl)thiazole is not prominently detailed in dedicated publications, but its structure suggests that its preparation likely relies on established methods for thiazole (B1198619) ring formation and subsequent functionalization. The classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a foundational method for creating the core thiazole ring. nih.govresearchgate.net For this specific compound, a plausible route would involve the synthesis of a 2-(trifluoromethyl)thiazole precursor, followed by functionalization at the 4-position.

Future research is anticipated to focus on developing more efficient, safe, and scalable synthetic pathways. Key areas of development include:

Direct C-H Functionalization: Moving beyond traditional multi-step sequences, direct C-H bromination of a 4-methyl-2-(trifluoromethyl)thiazole (B12956853) precursor could offer a more atom-economical route.

Improved Precursor Synthesis: Research into novel methods for creating 4-(trifluoromethyl)-substituted heterocycles, such as the Lewis acid-catalyzed reaction of trifluoroacetyldiazomethane with thioamides, could provide more efficient starting points for subsequent bromination. uzh.ch

Photocatalysis: Free-radical bromination of the corresponding methylthiazole using light-mediated protocols could provide a milder and more selective alternative to traditional methods that may require harsh conditions. nih.gov

A comparison of potential starting materials for the synthesis of related thiazoles is presented below.

| Starting Material Precursor | Reaction Type | Potential Advantages | Reference |

| α-Haloketones and Thioamides | Hantzsch Synthesis | Well-established, versatile | nih.gov |

| Trifluoroacetyldiazomethane | Lewis Acid-Catalyzed Cyclization | Novel access to trifluoromethylated core | uzh.ch |

| 4-Methyl-2-(trifluoromethyl)thiazole | Free-Radical Bromination | Direct functionalization of the methyl group | nih.gov |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is primarily dictated by its two key functional groups. The bromomethyl group at the C4 position is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This "handle" allows for the straightforward introduction of various moieties. The trifluoromethyl group at the C2 position is a strong electron-withdrawing group, which increases the compound's lipophilicity and metabolic stability, desirable properties in medicinal chemistry.

While standard nucleophilic substitution is the expected reactivity, future research could explore more unconventional pathways:

Cross-Coupling Reactions: The bromomethyl group can be leveraged in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, although this is a more established reactivity for alkyl halides. ambeed.com

Formation of Thiazole-based Ylides: Treatment with appropriate phosphines or other reagents could generate stabilized ylides, which could then be used in Wittig-type reactions to construct complex olefinic structures.

Radical-Mediated Reactions: Investigation into radical-initiated reactions could unveil novel transformations, potentially leading to dimerization or addition across double bonds.

The inherent bifunctionality of the molecule—an electrophilic center and a stable, electron-deficient aromatic system—provides a rich platform for discovering new chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. nih.govnih.gov The synthesis of heterocyclic compounds, including thiazoles, is an area where flow chemistry has demonstrated significant advantages, such as precise control over reaction temperature and time, which is crucial when handling reactive intermediates. nih.gov

Currently, the synthesis of this compound has not been specifically reported in a continuous-flow setup. However, this represents a significant area for future development. The potential benefits include:

Improved Safety: The generation and immediate use of potentially hazardous reagents or intermediates can be managed more safely in a closed-loop flow system.

Enhanced Yield and Purity: Superior control over reaction parameters often leads to higher yields and fewer byproducts, simplifying purification.

Scalability: Scaling up production in a flow reactor is typically more straightforward than in batch reactors, facilitating a transition from laboratory-scale research to industrial production.

The integration of this compound's synthesis into automated platforms would enable rapid library generation for drug discovery, allowing chemists to quickly produce a diverse set of derivatives for biological screening.

Expansion of Applications in Complex Molecule Construction

As a versatile building block, this compound is well-suited for the construction of more complex molecular architectures. The reactive bromomethyl group serves as a key attachment point for elaboration. One documented application is its use as a raw material in the synthesis of 2-(Trifluoromethyl)-4-thiazolemethanamine, demonstrating its utility in adding a trifluoromethylthiazole-methylamine scaffold to other molecules. chemicalbook.com

Future applications are expected to capitalize on its dual functionality. It can be used to synthesize a wide array of derivatives for various fields, particularly medicinal chemistry, where thiazole rings are prevalent in many FDA-approved drugs. researchgate.net Examples of potential applications include:

Linker Chemistry: The molecule could be used as a linker to connect two different molecular fragments, for instance, in the development of PROTACs or other bifunctional molecules.

Synthesis of Biologically Active Scaffolds: It can serve as the starting point for creating novel compounds with potential anticancer, antimicrobial, or anti-inflammatory properties, areas where thiazole derivatives have shown significant promise. mdpi.comresearchgate.net

Materials Science: The rigid, electron-deficient thiazole core could be incorporated into organic electronic materials, such as those used in OLEDs or organic photovoltaics.

Design of Next-Generation Thiazole-Based Scaffolds for Research Purposes

The thiazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous therapeutic agents. nih.govresearchgate.net The specific substitution pattern of this compound makes it a particularly attractive starting point for designing novel, next-generation scaffolds.

The trifluoromethyl group is a bioisostere for other chemical groups and is known to improve key drug properties such as metabolic stability and binding affinity. The bromomethyl "handle" provides a convenient and reactive site for diversification. Future research will likely focus on using this compound to create libraries of novel thiazole derivatives with tailored properties.

| Compound Feature | Potential Application in Scaffold Design | Rationale |

| 2-(Trifluoromethyl) Group | Enhanced Metabolic Stability, Increased Lipophilicity | Improves pharmacokinetic properties of drug candidates. |

| 4-(Bromomethyl) Group | Reactive Handle for Derivatization | Allows for easy attachment of various functional groups via nucleophilic substitution. chemicalbook.com |

| Thiazole Ring | Privileged Scaffold in Medicinal Chemistry | Core structure present in numerous biologically active compounds. nih.govresearchgate.net |

By systematically modifying the molecule at the bromomethyl position, researchers can explore structure-activity relationships (SAR) and optimize compounds for specific biological targets, leading to the development of new research tools and potential therapeutic leads. rsc.org

常见问题

Q. What are the key structural and physicochemical properties of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole relevant to its reactivity in synthetic applications?

The compound (CAS 141761-77-5) has a molecular formula of C₄HBrF₃NS and a molecular weight of 232.02 g/mol . Key properties include:

- XLogP3 : 2.9 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptor Count : 5

- Topological Polar Surface Area : 41.1 Ų (suggesting moderate polarity)

- Heavy Atom Count : 10 These properties influence its solubility, stability, and reactivity in nucleophilic substitution reactions, particularly at the bromomethyl group .

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what critical reaction parameters influence yield?

Synthesis typically involves cyclization or functionalization of pre-formed thiazole rings. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are used to stabilize intermediates.

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve optimal kinetics.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) or metal catalysts may enhance regioselectivity . Example: A modified Hantzsch thiazole synthesis could involve bromination of a methylthiazole precursor under controlled conditions .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.5–5.0 ppm, while the trifluoromethyl (-CF₃) group shows a quartet due to coupling with adjacent protons.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 232 (M⁺) confirms the molecular weight.

- Elemental Analysis : Matching experimental and calculated C/H/N/S percentages validates purity (e.g., C: 20.72%, Br: 34.45% theoretical) .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound derivatives be systematically addressed?

Discrepancies in antimicrobial or antitumor activity may arise from:

- Structural variations : Minor substituent changes (e.g., aryl vs. alkyl groups) alter bioactivity.

- Assay conditions : Differences in cell lines, concentrations, or incubation times affect results.

- Metabolic stability : The bromomethyl group’s susceptibility to hydrolysis may reduce in vivo efficacy. Mitigation strategies include standardized bioassays, stability studies under physiological conditions, and structure-activity relationship (SAR) modeling .

Q. What strategies optimize the regioselective functionalization of the thiazole ring in this compound under varying catalytic conditions?

- Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to the 5-position of the thiazole ring.

- Cross-coupling reactions : Suzuki-Miyaura coupling at the bromomethyl group requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

- Protecting groups : Temporary protection of the bromomethyl moiety (e.g., silylation) prevents undesired side reactions during functionalization .

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model transition states for SN2 reactions at the bromomethyl carbon.

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions with the trifluoromethyl group.

- QSPR models : Correlate XLogP3 and polar surface area with solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。